BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Boron-
Silicon System Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Boron silicide

Cat. No.: B083610

This technical guide provides a comprehensive analysis of the binary boron-silicon (B-Si)
system, a critical reference for researchers, scientists, and professionals in materials science
and drug development. The guide details the phase equilibria, crystal structures of the
constituent phases, and the experimental methodologies used for their determination.

Boron-Silicon Phase Diagram

The B-Si phase diagram is characterized by the presence of several intermediate compounds
and a eutectic reaction on the silicon-rich side. The established phases include silicon boride
(SiB3) and silicon hexaboride (SiB6). The diagram also indicates the existence of a boron-rich
phase, often denoted as BnSi (where n > 6), and a metastable silicon tetraboride (SiB4) phase.

Invariant Reactions

The key invariant reactions in the B-Si system are summarized in the table below. These

reactions, which occur at constant temperature and pressure, define the phase transformations
within the system.
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Composition (at. %

Reaction Type Temperature (°C) B) Reaction

Peritectic ~2020 - Liquid + B < BnSi
Peritectic ~1850 ~85.7 Liquid + BnSi < SiB6
Eutectic ~1385 ~8 Liguid « (Si) + SiB6
Peritectoid ~1270 ~75 SiB6 + (Si) < SiB3

/I Temperature Axis rankdir=TB; { rank=same; T_max [label="2200"]; T_2020 [label="2020"];
T_1850 [label="1850"]; T_1414 [label="1414 (Si melt)"]; T_1385 [label="1385"]; T_1270
[label="1270"]; T_min [label="Temperature (°C)"]; } T_max ->T_2020 ->T_1850 -> T_1414 ->
T_1385->T_1270 -> T_min [style=invis];

/I Composition Axis { rank=same; C_0 [label="0 (Si)"]; C_8 [label="8"]; C_25 [label="25"]; C_75
[label="75"]; C_85 7 [label="85.7"]; C_100 [label="100 (B)"]; C_label [label="Atomic Percent
Boron (at. %0 B)";}C_ 0->C 8->C 25->C_75->C_85 7 ->C_100 -> C_label [style=invis];

// Nodes for phase fields node [shape=rect, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; L [label="Liquid"]; Si_L [label="(Si) + Liquid"]; SiB6_L [label="SiB6 +
Liquid"]; BnSi_L [label="BnSi + Liquid"]; B_L [label="(B) + Liquid"]; Si_SiB3 [label="(Si) +
SiB3"]; SiB3_SiB6 [label="SiB3 + SiB6"]; Si_SiB6 [label="(Si) + SiB6"]; SiB6_BnSi [label="SiB6
+ BnSi"]; BnSi_B [label="BnSi + (B)"];

/Il Invariant Reaction Points node [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF",
width=0.2, height=0.2, label=""]; eutectic_point [pos="2,4.5!"]; peritectic_1850_point
[pos="6,6!"]; peritectic_2020_point [pos="7.5,7!"]; peritectoid_point [pos="4,3.5!"];

// Phase Boundaries (Edges) edge [color="#4285F4"]; // Liquidus T_1414 -> eutectic_point
[label="Liquidus", fontcolor="#5F6368"]; eutectic_point -> peritectic_1850_point;
peritectic_1850_point -> peritectic_2020_point; peritectic_2020_point -> T_max;

// Solidus T_1414 -> C_0; eutectic_point -> T_1385; peritectic_1850_point -> T_1850;
peritectic_2020_point -> T_2020;

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

// Solvus and other boundaries T_1385->C 8; T 1270->C _25; T 1270->C_75; T 1850 ->
C_85 7; T 2020 -> C_100;

/I Placement of Phase Field Labels (using invisible nodes and edges for positioning) node
[shape=plaintext, fillcolor=none, fontcolor="#202124"]; L_label [pos="5,8!", label="Liquid"];
Si_L_label [pos="1,5!", label="(Si) + L"]; SiB6_L_label [pos="4,5.5!", label="SiB6 + L"];

BnSi_L _label [pos="7,6.5!", label="BnSi + L"]; B_L_label [pos="8.5,7.5!", label="(B) + L"];
Si_SiB6_label [pos="2,3!", label="(Si) + SiB6"]; Si_SiB3_label [pos="2,2!", label="(Si) + SiB3"];
SiB3_SiB6_label [pos="5,2.5!", label="SiB3 + SiB6"]; SiB6_BnSi_label [pos="7,4!", label="SiB6
+ BnSi"[; BnSi_B_label [pos="8.5,5!", label="BnSi + (B)"]; }

Caption: The Boron-Silicon (B-Si) phase diagram illustrating the stable phases and invariant
reactions.

Crystal Structure of Boron-Silicon Compounds

The B-Si system contains several crystalline phases with distinct structures. The primary silicon
and boron phases are diamond cubic and rhombohedral, respectively. The intermediate
compounds, SiB3 and SiB6, possess more complex crystal structures.

Phase Pearson Symbol Space Group Prototype
(Si) cF8 Fd-3m C (diamond)
(B hR105 R-3m B-B

0-SiB3 hR15 R-3m B4C

B-SiB3 oP16 Pnma B-SiB3

SiB6 oP28 Pnnm SiB6

Note: 0-SiB3 is a high-temperature, non-stoichiometric phase, while 3-SiB3 is a stoichiometric,
ordered phase. SiB4 is a metastable phase with a structure isomorphous to B4C.[1]

Experimental Protocols for Phase Diagram
Determination
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The determination of the B-Si phase diagram relies on a combination of experimental
techniques to identify phase transitions and characterize the microstructure and composition of
the phases.

Differential Thermal Analysis (DTA)

Methodology: DTA is employed to detect the temperatures of phase transformations, such as
eutectic, peritectic, and peritectoid reactions, by measuring the temperature difference between
a sample and an inert reference as they are heated or cooled at a controlled rate.

o Sample Preparation: High-purity boron and silicon powders are mixed in desired proportions
and cold-pressed into pellets.

o Apparatus: A high-temperature DTA apparatus, often capable of reaching temperatures
above 2000 °C, is used. Crucibles are typically made of inert materials like tungsten or boron
nitride.

e Procedure: The sample and an inert reference material (e.g., alumina) are placed in the DTA
furnace. The furnace is heated and cooled at a constant rate (e.g., 10-20 °C/min) under an
inert atmosphere (e.g., argon) to prevent oxidation.

o Data Analysis: The DTA curve, a plot of the temperature difference (AT) versus temperature,
shows endothermic or exothermic peaks corresponding to phase transitions. The onset
temperature of these peaks indicates the reaction temperature.

X-ray Diffraction (XRD)

Methodology: XRD is a primary tool for phase identification. It works by directing X-rays at a
sample and measuring the scattering pattern. Each crystalline phase produces a unique
diffraction pattern, allowing for its identification.

o Sample Preparation: Samples are typically in powder form to ensure random orientation of
the crystallites. The samples are annealed at various temperatures and then quenched to
preserve the high-temperature phases.

o Apparatus: A powder X-ray diffractometer equipped with a high-temperature stage can be
used for in-situ analysis, or a standard diffractometer for ex-situ analysis of quenched
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samples.

e Procedure: The powdered sample is mounted in the diffractometer, and a monochromatic X-
ray beam is directed at it. The detector scans a range of angles (26) to measure the intensity
of the diffracted X-rays.

o Data Analysis: The resulting diffraction pattern (a plot of intensity versus 26) is compared
with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify
the crystalline phases present in the sample.

Scanning Electron Microscopy with Energy-Dispersive
X-ray Spectroscopy (SEM-EDS)

Methodology: SEM provides high-resolution images of the sample's microstructure, revealing
the morphology and distribution of different phases.[2] EDS is used in conjunction with SEM to
determine the elemental composition of these phases.[2]

e Sample Preparation: Samples are mounted in an epoxy resin, polished to a mirror finish, and
often etched to reveal the grain boundaries and phase contrasts. A conductive coating (e.g.,
carbon or gold) is applied to non-conductive samples.

e Apparatus: A scanning electron microscope equipped with an energy-dispersive X-ray
spectrometer.

e Procedure: A focused beam of electrons is scanned across the sample surface. The
interaction of the electron beam with the sample produces various signals, including
secondary electrons (for topographic imaging) and backscattered electrons (for
compositional contrast). The characteristic X-rays emitted from the sample are collected by
the EDS detector.

o Data Analysis: SEM images provide a visual representation of the microstructure. EDS
analysis generates spectra that show the elemental composition of selected areas or points
on the sample, allowing for the quantitative determination of the composition of each phase.
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Caption: Experimental workflow for the determination of the Boron-Silicon phase diagram.

Logical Relationships and Phase Stability

The relationships between the different phases in the B-Si system are dictated by temperature
and composition, as illustrated in the phase diagram.

» At high temperatures, a liquid phase is stable across a wide range of compositions.
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Upon cooling, the boron-rich side of the diagram is dominated by peritectic reactions, leading
to the formation of BnSi and subsequently SiB6.

On the silicon-rich side, a eutectic reaction occurs at approximately 1385 °C, where the liquid
transforms into a mixture of solid silicon and SiB6.

Below 1270 °C, the SiB3 phase is formed through a peritectoid reaction between SiB6 and
solid silicon. The a-SiB3 phase is generally considered a high-temperature, metastable
phase, while 3-SiB3 is the more stable, ordered form at lower temperatures.

The SiB4 phase is not represented on the equilibrium phase diagram as it is a metastable
compound.[1]

~2020°C
Peritectic

~1385°C
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~1850°C
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Caption: Logical relationships and transformation pathways between phases in the B-Si
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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